

An In-Depth Technical Guide to 1-(1-Adamantylacetyl)pyrrolidine

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Compound of Interest

Compound Name: 1-(1-Adamantylacetyl)pyrrolidine

Cat. No.: B2951624

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Adamantylacetyl)pyrrolidine is a synthetic organic compound featuring a bulky, lipophilic adamantyl group linked to a pyrrolidine ring via an acetyl bridge. This molecule is cataloged in several chemical databases, indicating its synthesis and availability for research purposes. However, a comprehensive review of publicly accessible scientific literature and bioassay data reveals a notable absence of in-depth studies on its biological activity, mechanism of action, and specific therapeutic applications. While it has likely been included in high-throughput screening campaigns, the results of these screenings are not detailed in the public domain. This guide summarizes the available chemical and physical data for **1-(1-Adamantylacetyl)pyrrolidine** and candidly addresses the current lack of extensive biological information.

Chemical Identity and Properties

1-(1-Adamantylacetyl)pyrrolidine, also known by its IUPAC name 2-(1-adamantyl)-1-pyrrolidin-1-ylethanone, is a well-defined chemical entity.^[1] Its structure combines the rigid, three-dimensional adamantane cage with the five-membered saturated heterocycle, pyrrolidine.

Table 1: Chemical and Physical Properties of **1-(1-Adamantylacetyl)pyrrolidine**

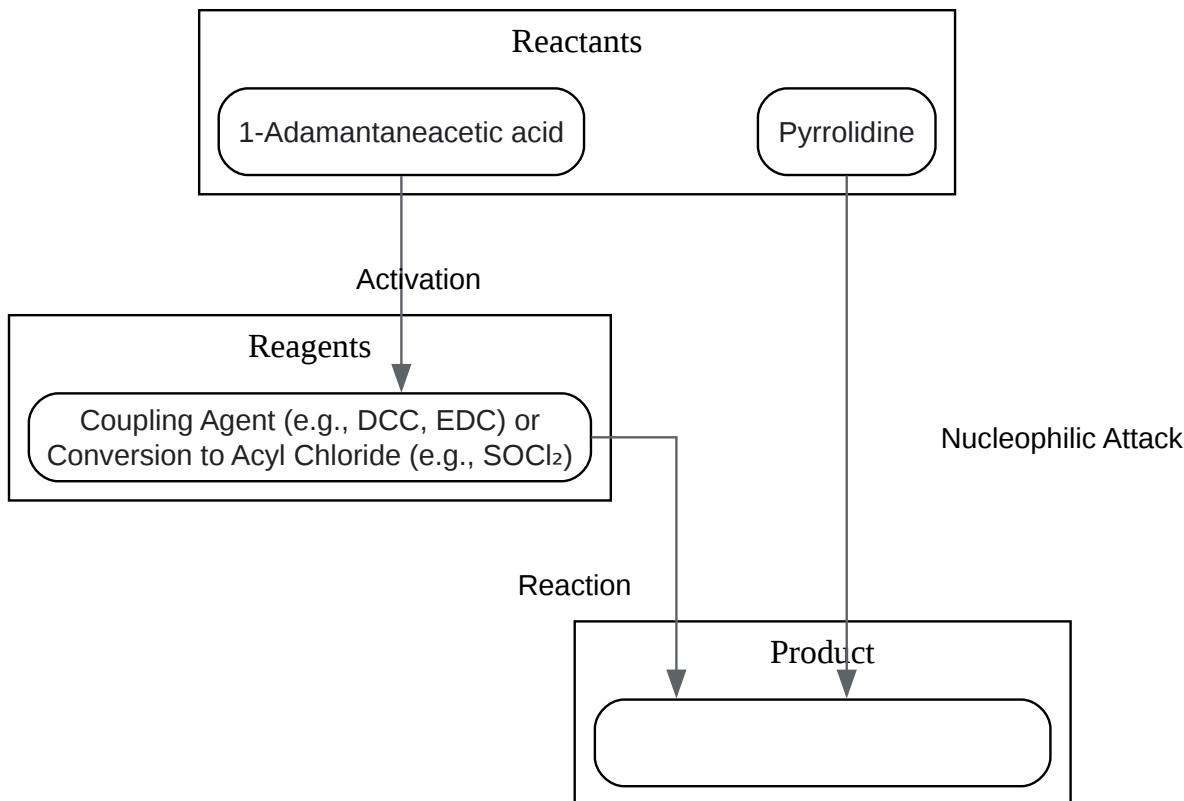
Property	Value	Source
Molecular Formula	C ₁₆ H ₂₅ NO	PubChem[1]
Molecular Weight	247.38 g/mol	PubChem[1]
IUPAC Name	2-(1-adamantyl)-1-pyrrolidin-1-ylethanone	PubChem[1]
PubChem CID	2835983	PubChem[1]
ChEMBL ID	CHEMBL1444734	PubChem[1]
CAS Number	194801-40-6	PubChem[1]
Appearance	Not reported	-
Solubility	Not reported	-
Melting Point	Not reported	-
Boiling Point	Not reported	-

Synthesis

While specific, detailed experimental protocols for the synthesis of **1-(1-Adamantylacetyl)pyrrolidine** are not readily available in published literature, a logical synthetic route can be proposed based on standard organic chemistry principles.

A plausible method would involve the acylation of pyrrolidine with 1-adamantaneacetic acid or its activated derivative, such as an acyl chloride or ester.

Diagram 1: Proposed Synthesis of **1-(1-Adamantylacetyl)pyrrolidine**



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Caption: A potential synthetic pathway for **1-(1-Adamantylacetyl)pyrrolidine**.

Biological Activity and Pharmacological Profile

A thorough search of scientific databases, including PubChem BioAssay, reveals that while **1-(1-Adamantylacetyl)pyrrolidine** (under its various identifiers) has been included in biological screening assays, there is no publicly available data indicating significant activity for any specific biological target. The PubChem database contains entries for this compound but does not link to any specific bioassay results with notable activity.

This suggests one of the following possibilities:

- The compound was inactive in the targets against which it was screened.
- The screening results have not been made public by the submitting institution.

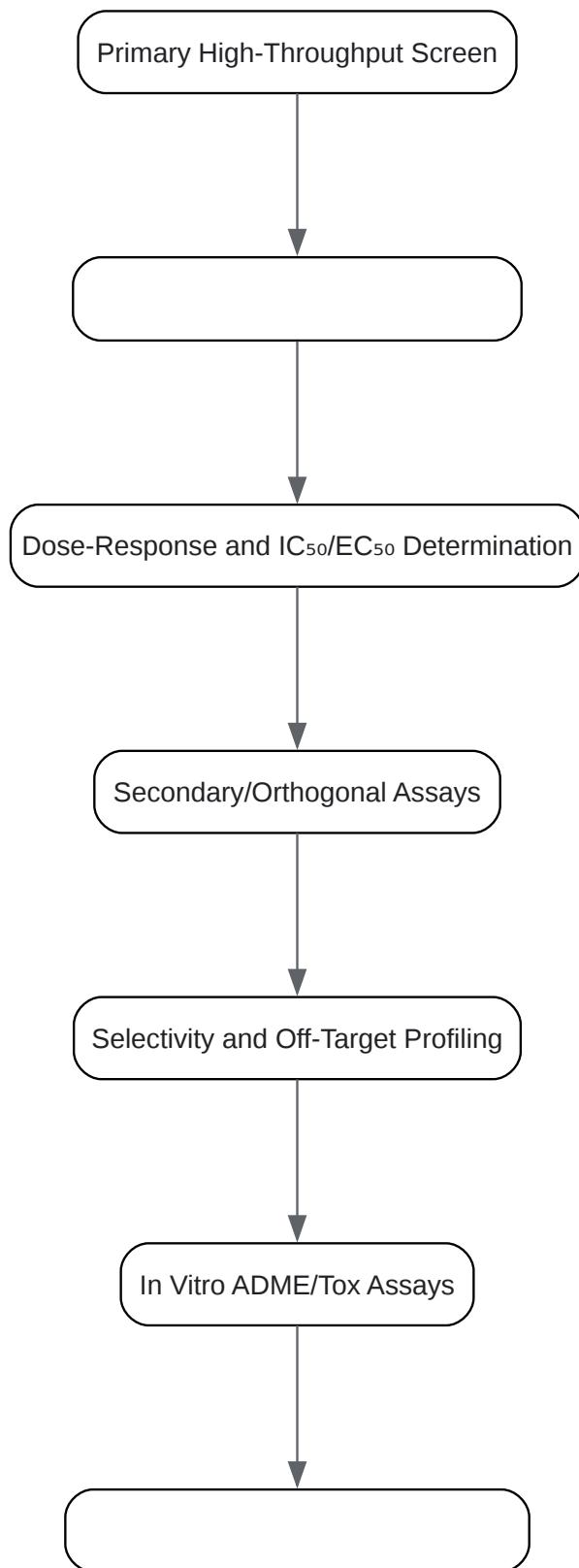
- The compound has been primarily used as a chemical intermediate or a scaffold for further chemical modifications.

Due to the lack of available data, key pharmacological parameters such as mechanism of action, pharmacokinetics (absorption, distribution, metabolism, excretion), and pharmacodynamics remain uncharacterized.

Experimental Protocols

Consistent with the absence of detailed biological studies, there are no published experimental protocols for assays in which **1-(1-Adamantylacetyl)pyrrolidine** has been a primary subject of investigation. Should this molecule be identified as a hit in future screening campaigns, standard experimental workflows would be employed to validate its activity and elucidate its mechanism.

Diagram 2: General Workflow for Hit Validation and Characterization

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Caption: A standard workflow for progressing a screening hit to a lead compound.

Signaling Pathways

As there is no confirmed biological target for **1-(1-Adamantylacetyl)pyrrolidine**, no associated signaling pathways can be described.

Conclusion and Future Directions

1-(1-Adamantylacetyl)pyrrolidine is a chemically defined molecule with a notable lack of publicly available biological data. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. The presence of the adamantyl moiety, a common feature in drugs targeting various channels and enzymes due to its lipophilic and rigid nature, suggests that this compound could potentially interact with a range of biological targets.

Future research efforts could involve:

- Broader screening of **1-(1-Adamantylacetyl)pyrrolidine** against diverse target classes.
- Computational docking studies to predict potential binding partners.
- Synthesis of analogs to build a structure-activity relationship (SAR) library for future screening.

Until such studies are conducted and the results are published, **1-(1-Adamantylacetyl)pyrrolidine** remains a molecule of theoretical interest rather than one with established biological function. Researchers interested in this compound should consider it a starting point for novel discovery campaigns.

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References

- 1. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

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